molecular formula C9H9NO2 B2831037 5-Ethoxy-2-hydroxybenzonitrile CAS No. 1239763-46-2

5-Ethoxy-2-hydroxybenzonitrile

Cat. No.: B2831037
CAS No.: 1239763-46-2
M. Wt: 163.176
InChI Key: PXTNHSJHFFQQCR-UHFFFAOYSA-N
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Description

5-Ethoxy-2-hydroxybenzonitrile is an organic compound with the molecular formula C9H9NO2 It is a derivative of benzonitrile, featuring an ethoxy group at the fifth position and a hydroxy group at the second position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-2-hydroxybenzonitrile can be achieved through several methods. One common approach involves the ethoxylation of 2-hydroxybenzonitrile. This reaction typically requires an ethylating agent such as ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as phase transfer catalysts can be employed to facilitate the reaction and minimize by-products. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also considered to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Ethoxy-2-hydroxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

Major Products Formed:

    Oxidation: 5-Ethoxy-2-hydroxybenzaldehyde.

    Reduction: 5-Ethoxy-2-hydroxybenzylamine.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

5-Ethoxy-2-hydroxybenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of bioactive compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-hydroxybenzonitrile depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, its mechanism of action would be determined by its interaction with specific molecular targets, such as enzymes or receptors. The presence of the hydroxy and ethoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    2-Hydroxybenzonitrile: Lacks the ethoxy group, making it less lipophilic.

    5-Methoxy-2-hydroxybenzonitrile: Features a methoxy group instead of an ethoxy group, which can affect its reactivity and solubility.

    5-Ethoxy-2-methoxybenzonitrile: Contains both ethoxy and methoxy groups, offering different steric and electronic properties.

Uniqueness: 5-Ethoxy-2-hydroxybenzonitrile is unique due to the presence of both ethoxy and hydroxy groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

5-ethoxy-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-2-12-8-3-4-9(11)7(5-8)6-10/h3-5,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTNHSJHFFQQCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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